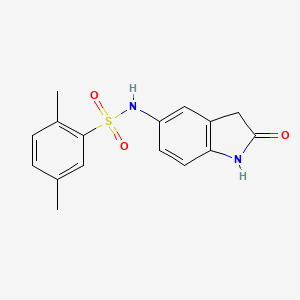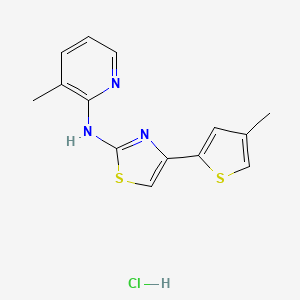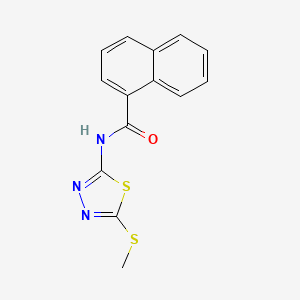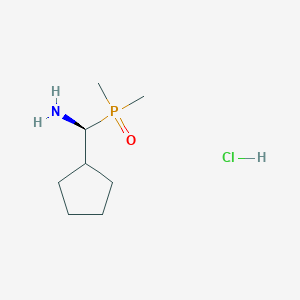![molecular formula C22H19ClN4O4 B2531356 N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-45-6](/img/structure/B2531356.png)
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex organic molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that require careful planning and characterization at each stage. Paper describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound . The synthesis involves the reaction of 5-amino-N-aryl-1H-pyrazoles with other reagents to yield the desired pyrimidine derivatives. This suggests that a similar approach could potentially be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using a variety of spectroscopic techniques, including infrared (IR), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and sometimes X-ray crystallography. Paper mentions the use of IR, MS, 1H-NMR, and 13C-NMR to establish the structures of synthesized pyrazolo[1,5-a]pyrimidine derivatives. These techniques would likely be applicable to the analysis of the molecular structure of the compound , providing detailed information about its functional groups, molecular framework, and stereochemistry.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall molecular structure. While the provided papers do not discuss the chemical reactions of the specific compound, they do provide a context for understanding how similar compounds might react. For example, the pyrazolo[1,5-a]pyrimidine derivatives mentioned in paper could undergo further chemical transformations, which might include nucleophilic or electrophilic substitutions, depending on the presence of reactive sites within the molecule. These insights could guide the exploration of potential chemical reactions for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical applications. These properties are often determined experimentally and can be influenced by the compound's molecular structure. Although the papers provided do not detail the physical and chemical properties of the compound , methodologies such as high-performance liquid chromatography (HPLC) described in paper for the micro-determination of nicotinamide and its metabolites could be adapted to assess the properties of the compound, including its stability and solubility profile.
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
- The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds include various pyrimidine derivatives that were evaluated for their COX-1/COX-2 inhibition capabilities, demonstrating high inhibitory activity and potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antiviral Applications
- Pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics like toyocamycin and sangivamycin were prepared and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The study found that modifications at the 4-position of these compounds generally resulted in a lack of activity against these viruses, highlighting the importance of specific structural features for antiviral efficacy (Renau et al., 1996).
Antimicrobial and Antifungal Applications
- Pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antifungal activities. This research underscores the potential of pyrimidine derivatives in developing new antifungal agents (Hanafy, 2011).
Applications in Imaging and Disease Diagnosis
- The synthesis of [11C]HG-10-102-01, a compound for potential use in PET imaging for the diagnosis of Parkinson's disease, demonstrates the application of pyrimidine derivatives in medical imaging. This research offers insights into the development of diagnostic agents for neurodegenerative diseases (Wang et al., 2017).
Applications in Material Science
- The synthesis of polyamides and polyimides based on pyrimidine derivatives shows the application of these compounds in creating materials with specific desirable properties, such as high thermal stability and solubility in various solvents. This research highlights the role of pyrimidine derivatives in the development of high-performance polymers (Yang & Lin, 1994).
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-12-4-7-14(8-5-12)27-21(29)19-18(25-22(27)30)15(11-26(19)2)20(28)24-16-10-13(23)6-9-17(16)31-3/h4-11H,1-3H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBXVSJUBCFCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=CC(=C4)Cl)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)
![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)


![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)
![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)
![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

